Hexahydrocurcumin
Overview
Description
Hexahydrocurcumin is a hydrogenated derivative of curcumin, a major bioactive compound found in turmeric. It is known for its potent antioxidant, anti-inflammatory, and neuroprotective properties. This compound is formed through the reduction of curcumin and is considered to have better stability and bioavailability compared to its parent compound .
Mechanism of Action
Target of Action
Hexahydrocurcumin (HHC), a major metabolite of curcumin, exhibits similar or more potent bioactivity than curcumin . It has been reported to interact with various molecular targets, including those involved in antioxidant, anti-inflammatory, and anti-hypertensive pathways . .
Mode of Action
HHC interacts with its targets to exert its therapeutic effects. For instance, it has been reported to elicit an anti-hypertensive effect through diverse signaling pathways . .
Biochemical Pathways
HHC has been reported to affect several biochemical pathways. For instance, it has been found to elicit anti-hypertensive effects through pathways mediated by Nrf2-ARE, NF-kB, NO/cGMP/PDE5/MMPs, RAAS/ACE, HAT/HDAC, G0/G1/apoptosis, CYP3A4, UCP2/PARP, VEGF/STAT/AXL/tyrosine kinase, and TGF-β/Smad . These pathways are involved in various biological processes, including inflammation, oxidative stress, and hypertension.
Pharmacokinetics
The pharmacokinetics of HHC, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a crucial role in its bioavailability. HHC is a major metabolite of curcumin, formed through the reduction of curcumin . .
Result of Action
The molecular and cellular effects of HHC’s action are diverse. It has been reported to exhibit antioxidant, anti-inflammatory, antitumor, and cardiovascular protective properties . For instance, HHC has been found to attenuate oxidative stress, improve synaptic function, attenuate amyloidogenesis, reduce phosphorylated Tau expression, and improve cognitive performance .
Action Environment
The action, efficacy, and stability of HHC can be influenced by various environmental factors. For instance, the bioavailability of HHC can be affected by factors such as pH and temperature . .
Biochemical Analysis
Biochemical Properties
Hexahydrocurcumin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, contributing to its pharmacological effects. For instance, this compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative stress . This compound also binds to and modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alleviate blood-brain barrier dysfunction in cerebral ischemia/reperfusion injury by regulating tight junction proteins and reducing brain edema formation . It also affects lipid metabolism in monocytes/macrophages by altering the expression of lipid transport genes . Furthermore, this compound has been reported to inhibit the proliferation and migration of vascular smooth muscle cells, thereby exerting cardiovascular protective effects .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways and interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit the activity of COX-2, thereby reducing the production of pro-inflammatory mediators . This compound also modulates the NF-κB signaling pathway, leading to the downregulation of inflammatory cytokines . Additionally, it influences the expression of genes involved in antioxidant defense, such as those encoding SOD and catalase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade rapidly . Long-term exposure to this compound has been associated with sustained antioxidant and anti-inflammatory effects . In vitro and in vivo studies have demonstrated that this compound maintains its bioactivity over extended periods, contributing to its therapeutic potential .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses generally leading to more pronounced pharmacological activities . For instance, in a study on memory impairment and amyloidogenesis in dexamethasone-treated mice, this compound was found to attenuate the levels of amyloid precursor protein and β-secretase mRNA in a dose-dependent manner . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, including reduction and conjugation reactions. It is formed through the reduction of curcumin by endogenous reductases . Once formed, this compound can undergo further metabolism, including conjugation with glucuronide and sulfate . These metabolic pathways play a crucial role in determining the bioavailability and pharmacokinetics of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution . Following administration, this compound is primarily excreted in bile as glucuronide and sulfate conjugates . The distribution of this compound within tissues is influenced by its interactions with cellular transporters and binding proteins, which affect its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. Studies have shown that this compound can localize to various subcellular compartments, including mitochondria, lysosomes, and peroxisomes . The localization of this compound to these organelles is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The subcellular localization of this compound plays a crucial role in its ability to modulate cellular processes and exert its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydrocurcumin can be synthesized from curcumin through a hydrogenation process. The typical method involves dissolving curcumin in ethanol and hydrogenating it using palladium on charcoal as a catalyst. The reaction is carried out under a hydrogen atmosphere at room temperature. The resulting mixture is then subjected to silica column chromatography to separate this compound from other hydrogenated products .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar hydrogenation process but on a larger scale. The use of high-pressure hydrogenation reactors and continuous flow systems can enhance the efficiency and yield of the process. The separation and purification steps are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexahydrocurcumin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidative products.
Reduction: It is formed through the reduction of curcumin.
Substitution: This compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas and palladium on charcoal are used for the reduction of curcumin to this compound.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from the oxidation of this compound include various oxidative derivatives. The reduction of curcumin primarily yields this compound and other hydrogenated curcuminoids .
Scientific Research Applications
Hexahydrocurcumin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the hydrogenation and reduction reactions of curcuminoids.
Biology: this compound is investigated for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.
Comparison with Similar Compounds
Hexahydrocurcumin is compared with other hydrogenated curcuminoids such as tetrahydrocurcumin and octahydrocurcumin:
Tetrahydrocurcumin: Similar to this compound, it is a hydrogenated derivative of curcumin with potent antioxidant properties. this compound has better stability and bioavailability.
Octahydrocurcumin: This compound is fully hydrogenated and has similar biological activities.
This compound stands out due to its unique combination of stability, bioavailability, and potent biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16,22,24-25H,3-4,7-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAHICAPUYTWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415731 | |
Record name | Hexahydrocurcumin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36062-05-2 | |
Record name | Hexahydrocurcumin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36062-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydrocurcumin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexahydrocurcumin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Heptanone, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAHYDROCURCUMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNL5XJ2BA7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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